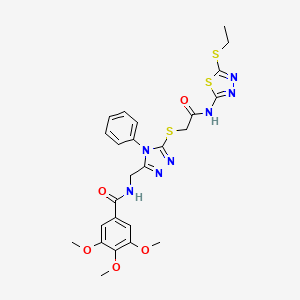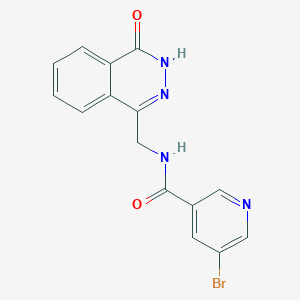
5-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of a similar compound, “2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid”, a key intermediate for olaparib, has been reported . The low-cost industrial byproduct phthalhydrazide was used as the starting material to construct the phthalazinone moiety .Molecular Structure Analysis
The molecular structure of “2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid” is given by the InChI code: 1S/C16H11FN2O3/c17-13-6-5-9 (7-12 (13)16 (21)22)8-14-10-3-1-2-4-11 (10)15 (20)19-18-14/h1-8,18H, (H,19,20) (H,21,22) .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid” are as follows: It has a molecular weight of 298.27, and a density of 1.42 . It is a solid at room temperature .科学的研究の応用
Synthesis and Receptor Affinity
- A study by Hirokawa, Yoshida, and Kato (1998) discusses the synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives. These derivatives were evaluated for their binding to 5-HT3 and dopamine D2 receptors. The study found that certain derivatives, including a variant similar to the specified compound, showed potent affinities for both receptors (Hirokawa, Yoshida, & Kato, 1998).
Chemical Synthesis and Characteristics
- Chen Qi-fan (2010) conducted research on the synthesis and characteristics of 5-Bromo-nicotinonitrile. The study involves preparing 5-Bromo-nicotinamide from 5-Bromo-nicotinate, indicating the potential for diverse chemical transformations and applications of compounds related to the specified chemical (Chen Qi-fan, 2010).
Medicinal Chemistry Applications
- Ismail et al. (2003) investigated the synthesis and antiprotozoal activity of aza-analogues of furamidine, which includes compounds similar to 5-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)nicotinamide. These compounds showed promising results in in vitro and in vivo models for diseases like trypanosomiasis (Ismail et al., 2003).
Biomedical Research
- The study by Maiese et al. (2009) highlights the importance of nicotinamide in various physiological processes and its potential therapeutic applications in diseases like diabetes and aging-related diseases. This indicates the significance of derivatives of nicotinamide, such as the specified compound, in biomedical research (Maiese, Zhong Chong, Hou, & Shang, 2009).
Advanced Synthesis Techniques
- Shchepin et al. (2016) described an efficient synthesis method for Nicotinamide-1-15N, demonstrating advanced techniques in chemical synthesis that can be relevant for producing isotopically labelled variants of compounds like 5-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)nicotinamide (Shchepin, Barskiy, Mikhaylov, & Chekmenev, 2016).
Pharmacological Considerations
- Knip et al. (2000) reviewed the safety of high-dose nicotinamide, discussing the therapeutic applications and toxic potential of nicotinamide derivatives. This review is relevant for understanding the pharmacological safety profile of related compounds, including the specified chemical (Knip, Douek, Moore, Gillmor, Mclean, Bingley, Gale, & T. E. Group, 2000).
作用機序
Safety and Hazards
The safety information for “2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid” indicates that it has the following hazard statements: H302-H315-H319-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
将来の方向性
The future directions for “5-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)nicotinamide” and similar compounds are likely to involve further exploration of their potential as inhibitors of poly (ADP-ribose) polymerase, given their structural similarity to other known inhibitors . This could have implications for the treatment of diseases such as cancer.
特性
IUPAC Name |
5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O2/c16-10-5-9(6-17-7-10)14(21)18-8-13-11-3-1-2-4-12(11)15(22)20-19-13/h1-7H,8H2,(H,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWFZPNNGIEBKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[1-(oxirane-2-carbonyl)pyrrolidin-3-yl]benzoate](/img/structure/B2643475.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2643476.png)

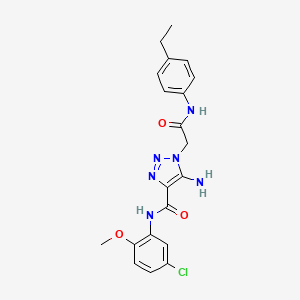

![N-(3-methylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2643482.png)
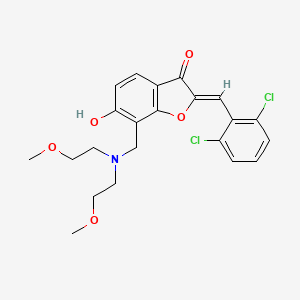
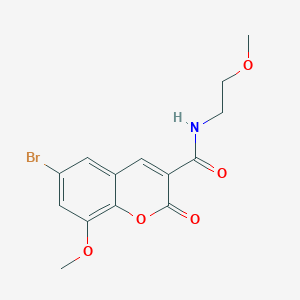
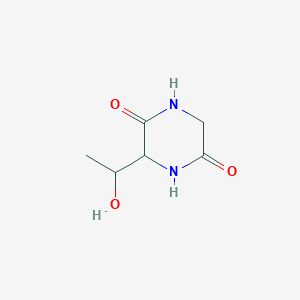
![2-imino-10-methyl-3-(morpholine-4-carbonyl)-1-(2-morpholinoethyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2643489.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2643490.png)
![8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2643493.png)

